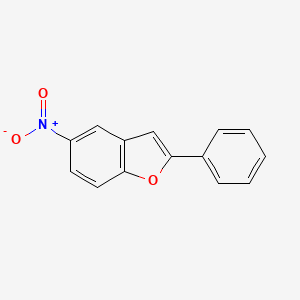
5-Nitro-2-phenylbenzofuran
Cat. No. B8684158
Key on ui cas rn:
16237-97-1
M. Wt: 239.23 g/mol
InChI Key: LSIZJYOZWTXNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08501713B2
Procedure details


To 5-Nitro-2-phenylbenzofuran (250 mg, 1.04 mmol) in ethanol/water 2:1 v/v (12 mL) at 80° C. was added ammonium chloride (112 mg, 2.09 mmol) and iron powder (292 mg, 5.23 mmol). The resulting mixture was heated at 80° C. for 4 h. After cooling, the solution was filtrated through a pad of Celite®, which was washed with ethanol. The organic layer was evaporated into vacuo to obtain a solid, which was then taken up in ethyl acetate and washed with water. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 211 mg (96%) of the title compound.


Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][C:8]=2[CH:18]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.O.C(OCC)(=O)C.[Fe]>[C:12]1([C:10]2[O:11][C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:18][C:8]=3[CH:9]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C=C(O2)C2=CC=CC=C2)C1
|
|
Name
|
|
|
Quantity
|
112 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
ethanol water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
|
Name
|
|
|
Quantity
|
292 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtrated through a pad of Celite®, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was evaporated into vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid, which
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC2=C(C1)C=C(C=C2)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 211 mg | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
